
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate
Overview
Description
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate is a piperidine-based compound featuring a six-membered nitrogen-containing ring substituted with a benzyl group at position 1, two fluorine atoms at position 5, and a ketone at position 4. The molecule also contains diethyl ester groups at positions 2 and 5. This structure combines flexibility (piperidine ring) with electronegative (fluorine) and lipophilic (benzyl, ester) substituents, which may influence its physicochemical and biological properties. The fluorine atoms likely enhance metabolic stability and binding interactions, while the benzyl group may contribute to steric effects or π-π stacking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate typically involves multiple steps, starting with the reaction of benzyl chloride with a suitable piperidine derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
While the primary focus of the available search results is on the related compound "Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate," some information regarding "Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate" can be extracted.
Chemical Information
this compound has the CAS Number 1881288-08-9 .
Applications of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
This compound is utilized in several research areas :
- Pharmaceutical Development It acts as a crucial intermediate in synthesizing novel pharmaceuticals, particularly for drugs targeting neurological disorders . Its difluorinated piperidine structure enhances biological activity, making it a promising scaffold for new drug development .
- Agricultural Chemistry It is used in agrochemical formulations to enhance the efficacy of pest control products, potentially improving crop yields .
- Material Science The compound can be incorporated into polymer formulations, improving properties such as flexibility and resistance to environmental factors .
- Biochemical Research Researchers employ it in studies related to enzyme inhibition, which helps in understanding metabolic pathways and developing new therapeutic strategies .
- Fluorine Chemistry Its unique difluoro group makes it valuable in fluorine chemistry research, offering insights into how fluorinated compounds behave in various applications .
Mechanism of Action
The mechanism by which Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Piperidine Derivatives
- Diethyl 1-Methyl-4-Oxo-2,6-Diphenylpiperidine-3,5-Dicarboxylate (CAS 7153-69-7) Molecular Formula: C24H27NO5 Molecular Weight: 409.47 Key Substituents:
- 1-Methyl group
- 2,6-Diphenyl substituents
- 4-Oxo and diethyl ester groups
- Comparison :
- The diphenyl groups increase lipophilicity (logP) compared to the benzyl group in the target compound.
- Higher molecular weight (409.47 vs. ~369.37 for the target) due to additional aromatic rings.
1,3-Dioxolane Dicarboxylates
- Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate
- Molecular Formula : C13H14O7
- Molecular Weight : 282.25
- Key Features :
- Chiral 1,3-dioxolane ring (5-membered)
- Hydroxyphenyl and ester groups
- Comparison :
- The dioxolane ring is smaller and more rigid than the piperidine ring, limiting conformational flexibility.
- Demonstrated potent antimicrobial activity (MIC: 4.8–5000 µg/mL) against Gram-positive bacteria and C. albicans .
Physicochemical Properties
Property | Target Compound | Diethyl 1-Methyl-4-Oxo-2,6-Diphenyl... | Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)... |
---|---|---|---|
Molecular Weight | ~369.37 | 409.47 | 282.25 |
Hydrogen Bond Acceptors | 5 | 5 | 7 |
Hydrogen Bond Donors | 0 | 0 | 1 (hydroxyl group) |
Calculated logP (XlogP) | ~2.5 (estimated) | ~3.8 (higher due to diphenyl) | ~1.2 |
Topological Polar Surface Area (TPSA) | ~75 Ų | ~75 Ų | ~100 Ų |
- The diphenyl analog’s higher logP suggests greater membrane permeability but lower aqueous solubility.
Biological Activity
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate (CAS Number: 1881288-08-9) is a compound of significant interest in various fields of biological research. Its unique structural features, particularly the difluoro group and piperidine core, make it a valuable candidate for pharmaceutical development, biochemical research, and agricultural applications. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C18H21F2NO5 |
Molecular Weight | 369.37 g/mol |
Purity | 95% |
CAS Number | 1881288-08-9 |
1. Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter pathways effectively .
Case Study:
A study highlighted the synthesis of derivatives based on this compound that exhibited promising results in treating conditions like anxiety and depression by acting on serotonin receptors. The derivatives displayed enhanced binding affinities compared to standard medications .
2. Biochemical Research
The compound is also employed in enzyme inhibition studies, which are crucial for understanding metabolic pathways. Its difluoro group enhances its binding properties to enzymes, making it a suitable candidate for drug design .
Research Findings:
In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The IC50 values for these derivatives ranged from 1.95 to 4.24 µM, showcasing their potential as anti-inflammatory agents .
Antioxidant Activity
Research has indicated that derivatives of this compound possess antioxidant properties. These compounds were tested using the DPPH assay, revealing an IC50 value significantly lower than that of conventional antioxidants like Diclofenac sodium .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cell lines:
Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|
MCF-7 | 1.1 | Doxorubicin | 1.2 |
HCT-116 | 2.6 | Doxorubicin | 2.5 |
HepG2 | 1.4 | Doxorubicin | 1.8 |
These findings suggest that the compound's derivatives may provide a new avenue for cancer treatment by inhibiting tumor growth through apoptosis induction mechanisms .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals with enhanced efficacy against pests. The unique chemical structure allows for improved performance in pest control formulations, leading to better crop yields .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Diethyl 1-Benzyl-5,5-Difluoro-4-Oxopiperidine-2,3-Dicarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multicomponent reactions, such as modified Hantzsch-type condensations. Key steps include:
- Reagent selection : Use ethyl acetoacetate derivatives and benzylamine as precursors.
- Solvent optimization : Polar aprotic solvents (e.g., ethanol or acetonitrile) enhance yield by stabilizing intermediates .
- Catalysis : Acidic catalysts (e.g., HCl or BF₃·Et₂O) facilitate cyclization.
- Validation : Monitor reaction progress via TLC and confirm purity using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine atoms deshield adjacent protons) .
- IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .
Q. What are the key considerations for purifying this compound to analytical-grade standards?
- Techniques : Recrystallization from ethanol/dichloromethane mixtures improves purity.
- Analytical validation : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (C18 column, methanol/water mobile phase) confirms homogeneity .
Advanced Research Questions
Q. How do the 5,5-difluoro and benzyl substituents influence the compound’s electronic properties and reactivity?
- Electronic effects : Fluorine atoms increase electron-withdrawing effects, stabilizing the 4-oxo group and altering nucleophilic attack sites.
- Crystallographic insights : SCXRD data (e.g., bond lengths/angles) reveal steric hindrance from the benzyl group, affecting intermolecular interactions .
- Computational support : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .
Q. What challenges arise in resolving crystallographic disorder or twinning in this compound, and how can SHELX tools address them?
- Disorder handling : Use SHELXL’s PART and SUMP instructions to model disordered fluorine or benzyl groups.
- Twinning : For twinned crystals (common in triclinic systems), apply TWIN/BASF commands in SHELXL to refine twin laws .
- Validation : Cross-check refinement metrics (R-factor < 0.05) with PLATON’s ADDSYM to detect missed symmetry .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?
- Case example : If NMR suggests equatorial benzyl positioning but SCXRD shows axial, verify via:
- Dynamic NMR : Probe temperature-dependent conformational changes.
- DFT energy comparisons : Calculate axial vs. equatorial stability to identify the dominant form .
- Multi-method validation : Pair SCXRD with powder XRD to rule out polymorphism .
Q. What strategies are effective for studying the compound’s bioactivity mechanisms, given its structural similarity to dihydropyridine derivatives?
- Targeted assays : Screen against calcium channels (e.g., L-type) using patch-clamp electrophysiology, comparing potency to nifedipine analogues .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., replacing benzyl with aryl groups) to isolate pharmacophoric features .
Properties
IUPAC Name |
diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWCBUJDZSZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(CC(C1=O)(F)F)CC2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.